Endo-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride
Description
Chemical Structure and Properties Endo-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride (CAS: 2322934-56-3) is a bicyclic amine derivative with a norbornane-like scaffold. Its molecular formula is C₆H₁₂ClNO, and it features a secondary amine group and a hydroxyl group in the endo configuration relative to the bicyclic framework . This stereochemistry significantly influences its physicochemical properties, including solubility, stability, and biological activity. The compound is synthesized via multi-step reactions involving borane-THF complexes and hydrogenation under controlled conditions .
Applications
This compound is primarily used in pharmaceutical research as a chiral building block for drug discovery, particularly in the development of neuromodulators and enzyme inhibitors. Its rigid bicyclic structure enhances binding affinity to biological targets by restricting conformational flexibility .
Properties
IUPAC Name |
(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-2-4-1-5(6)7-3-4;/h4-8H,1-3H2;1H/t4-,5+,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTUWXPQGHCWCO-GAJRHLONSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1NC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]([C@H]1NC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the bicyclic structure. One common method involves the reduction of a ketone precursor followed by cyclization to form the azabicyclo structure . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic conditions depending on the specific synthetic route.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Endo-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the bicyclic structure, potentially leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Endo-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride exhibits notable biological activity, particularly as an anticholinergic agent:
- Binding Affinity : The compound shows high selectivity for nicotinic acetylcholine receptors, especially the α4β2 subtype, which is crucial for developing therapies for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Potency : Studies indicate that synthesized compounds based on this structure have anticholinergic properties significantly stronger than established drugs like ipratropium bromide, with longer durations of action observed in animal models .
Applications in Drug Development
The applications of this compound in drug development are diverse:
Table 1: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticholinergic Agents | Used in synthesizing long-lasting anticholinergic drugs for respiratory issues | Approximately twice as potent as ipratropium bromide; extended duration of action |
| Neurological Disorders | Potential use in treatments targeting nicotinic receptors for neurological conditions | High affinity for α4β2 receptor subtype indicates therapeutic potential |
| Organic Synthesis | Serves as a precursor in constructing various azabicyclic structures | Efficient synthesis pathways established for diverse functionalizations |
Case Study 1: Anticholinergic Activity Evaluation
In a study evaluating the anticholinergic activity of synthesized derivatives from this compound, researchers administered compounds intravenously to methacholine-challenged guinea pigs. Results indicated that these compounds exhibited approximately double the potency compared to ipratropium bromide with a significantly prolonged therapeutic effect .
Case Study 2: Targeting Nicotinic Receptors
Research focused on the interaction of this compound with nicotinic acetylcholine receptors showed that it selectively binds to the α4β2 subtype, making it a candidate for developing targeted therapies for conditions such as Alzheimer's disease and other cognitive disorders .
Mechanism of Action
The mechanism of action of endo-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares endo-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride with structurally related bicyclic amines, focusing on stereochemistry, ring systems, and functional groups.
Table 1: Structural and Functional Comparisons
Key Findings:
Stereochemical Impact: The endo configuration of the hydroxyl group in the target compound confers greater steric hindrance compared to the exo isomer, reducing its solubility in aqueous media but enhancing lipid membrane permeability . In contrast, the exo isomer (CAS 2230807-06-2) exhibits higher solubility in ethanol and water, making it preferable for solution-phase reactions .
Ring Size and Heteroatom Effects: Compounds with larger bicyclic systems (e.g., bicyclo[3.2.1]octane) show increased conformational flexibility, which may lower target selectivity compared to the rigid norbornane-like scaffold of the target compound . Replacement of a bridgehead CH₂ group with oxygen (e.g., 2-Oxa-5-azabicyclo[2.2.1]heptane HCl) reduces steric bulk but introduces hydrogen-bonding capabilities, altering pharmacokinetic profiles .
Synthetic Accessibility :
- The target compound requires specialized conditions for synthesis (e.g., borane-THF at 0°C), whereas exo isomers and oxa-analogs are more straightforward to produce at scale .
- Pricing data indicate that the endo isomer (e.g., $1313.00/1g) is significantly costlier than simpler analogs like 2-azaspiro[3.3]heptan-6-ol HCl ($60.00/100mg), reflecting its synthetic complexity .
Research Implications and Limitations
- Advantages of the Target Compound : Its rigid structure enhances binding specificity, making it valuable for designing high-affinity enzyme inhibitors.
- Challenges : Scalability and cost remain barriers to widespread use.
- Knowledge Gaps: Limited comparative studies on in vivo stability and toxicity profiles of analogous bicyclic amines.
Biological Activity
Endo-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride is a bicyclic compound with significant biological activity, particularly noted for its interaction with nicotinic acetylcholine receptors (nAChRs). This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 149.62 g/mol
- CAS Number : 2230807-06-2
- IUPAC Name : rel-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride
The compound features a bicyclic structure containing a nitrogen atom and a hydroxyl group, which contribute to its chemical reactivity and biological activity.
Anticholinergic Properties
This compound exhibits notable anticholinergic activity , primarily through its binding affinity to the α4β2 subtype of nicotinic acetylcholine receptors. This high affinity positions it as a candidate for therapeutic applications in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Binding Affinity
Research indicates that the compound has a significantly higher binding affinity compared to established anticholinergic drugs like ipratropium bromide, making it a promising agent for further development .
The mechanism of action involves the compound's interaction with nAChRs, which are crucial in neurotransmission and muscle contraction. The presence of the hydroxyl group enhances its solubility and reactivity, facilitating its interaction with biological targets .
Synthesis Methods
The synthesis of this compound can be approached through various chemical reactions:
-
Palladium-Catalyzed Reactions :
- Utilizes cyclopentenes as substrates for efficient formation.
-
Oxidation and Reduction :
- The hydroxyl group can be oxidized to yield ketones or aldehydes.
- Reduction reactions can produce amines or other derivatives.
- Substitution Reactions :
Case Studies and Research Findings
A study conducted on the pharmacological profile of this compound highlighted its potential in drug development:
| Study Focus | Findings |
|---|---|
| Binding Studies | High selectivity for α4β2 nAChR subtype compared to α7 subtype |
| Therapeutic Applications | Potential use in treating respiratory disorders due to anticholinergic effects |
| Structural Analysis | Unique stereochemistry enhances biological activity compared to similar compounds |
Additionally, the compound has been investigated for its role as a precursor in synthesizing analogs of epibatidine, an alkaloid known for its analgesic properties but limited by toxicity .
Q & A
Basic Research Questions
Q. How to synthesize Endo-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride with high enantiomeric purity?
- Methodological Answer : Utilize stereoselective synthesis techniques such as chiral auxiliary-mediated cyclization or asymmetric catalysis. For example, analogous bicyclic compounds (e.g., AGN 192403 hydrochloride) employ enantiomerically pure starting materials and column chromatography for purification . Confirm enantiopurity via chiral HPLC with a polarimetric detector or circular dichroism (CD) spectroscopy.
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Evidence from heptachlor-epoxide standards suggests cold storage minimizes degradation, particularly for halogenated or strained bicyclic systems . Conduct accelerated stability studies (40°C/75% RH for 6 months) to validate shelf life.
Q. How to confirm the compound’s identity and purity using spectroscopic methods?
- Methodological Answer :
- NMR : Compare - and -NMR spectra with published data for related azabicyclo compounds (e.g., 5-thia-1-azabicyclo[4.2.0]octene derivatives) to verify stereochemistry and substituent positions .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular formula (CHClNO) and isotopic patterns .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable, as demonstrated for structurally similar bicyclo[2.2.2]octane derivatives .
Advanced Research Questions
Q. How to resolve contradictions in stereochemical assignments between X-ray crystallography and NMR data?
- Methodological Answer : Cross-validate using computational methods (e.g., DFT-based NMR chemical shift calculations) to reconcile discrepancies. For example, discrepancies in exo/endo configurations in bicyclo[2.2.1] systems may arise from dynamic effects in solution. Use variable-temperature NMR to probe conformational flexibility .
Q. What analytical methods optimize quantification of this compound in complex biological matrices?
- Methodological Answer : Develop a validated LC-MS/MS protocol with deuterated internal standards to account for matrix effects. For polar metabolites, employ hydrophilic interaction liquid chromatography (HILIC) with a zwitterionic stationary phase. Limit of quantification (LOQ) should be established via signal-to-noise ratio ≥10, as per guidelines for trace analysis .
Q. How does stereochemistry influence pharmacological activity in related azabicyclo compounds?
- Methodological Answer : Conduct comparative assays using enantiomer pairs (e.g., endo vs. exo isomers) to assess receptor binding affinity or enzyme inhibition. For instance, studies on (R)- vs. (S)-betaxolol hydrochloride demonstrate stereospecific β-blockade activity, suggesting similar structure-activity relationships may apply to this compound . Pair these assays with molecular docking simulations to map steric and electronic interactions.
Q. How to design stability-indicating assays for degradation products under stress conditions?
- Methodological Answer : Subject the compound to forced degradation (acid/base hydrolysis, thermal stress, UV exposure) and analyze degradation products via UPLC-PDA-ELSD. Use orthogonal methods like ion chromatography for ionic byproducts. Reference pharmacopeial guidelines for impurity profiling, such as those for azabicyclo[3.2.0]heptane derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
